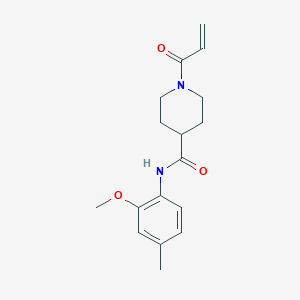![molecular formula C17H15N5O2S B2582017 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034263-75-5](/img/structure/B2582017.png)
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process, beginning with the preparation of the indazole core. Key steps include:
Formation of the indazole nucleus: This is typically achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Introduction of the thienopyrimidinyl moiety: This step requires the reaction of intermediate compounds with thienopyrimidine derivatives under controlled conditions, usually involving catalysts.
Final coupling: The indazole core is then coupled with the thienopyrimidinyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, optimization of the synthesis route is critical. It involves:
Streamlining the reaction steps to minimize purification stages
Using cost-effective reagents and solvents
Implementing efficient purification methods like crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Forms corresponding oxo derivatives using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Reductive amination or hydrogenation can modify functional groups, employing reagents like sodium borohydride or hydrogen gas with palladium/carbon as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, involving reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions
Reactions typically use:
Catalysts: Palladium, copper catalysts for coupling reactions.
Solvents: DMF (dimethylformamide), DMSO (dimethyl sulfoxide), THF (tetrahydrofuran).
Conditions: Room temperature to elevated temperatures, depending on the reaction type.
Major Products Formed
The reactions primarily produce derivatives of the compound with modified functional groups or extended conjugation systems, leading to varied biological activities.
Scientific Research Applications
In Chemistry
The compound serves as a scaffold for designing new molecules with potential chemical reactivity studies. Its indazole and thienopyrimidine moieties are of interest in developing novel ligands for catalysis.
In Biology
Studies focus on its potential as a bioactive molecule, including:
Antimicrobial activity: Effective against certain bacterial strains.
Enzyme inhibition: Functions as an inhibitor for specific enzymes like kinases.
In Medicine
Research explores its therapeutic potential:
Anticancer properties: Showing promise in inhibiting cancer cell proliferation.
Anti-inflammatory effects: Modulating inflammatory pathways.
In Industry
Used as a precursor in the synthesis of high-value chemicals and pharmaceuticals, contributing to the development of industrial catalysts.
Mechanism of Action
Molecular Targets and Pathways
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide exerts its effects through:
Binding to enzyme active sites: Inhibiting catalytic activity.
Interacting with cellular receptors: Modulating signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: Structurally similar derivatives include other indazole-based compounds with varying substituents on the core structure.
Uniqueness
Structural complexity: Combination of indazole and thienopyrimidine moieties is unique, providing diverse chemical reactivity and biological activity.
Versatility in modifications: Wide range of potential chemical modifications enhances its applicability in different research fields.
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-21-13-5-3-2-4-11(13)14(20-21)16(23)18-7-8-22-10-19-12-6-9-25-15(12)17(22)24/h2-6,9-10H,7-8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIYMFPDDAUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
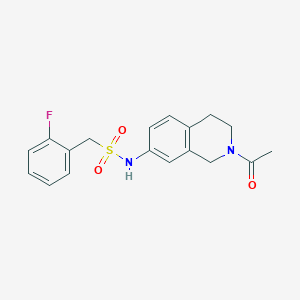
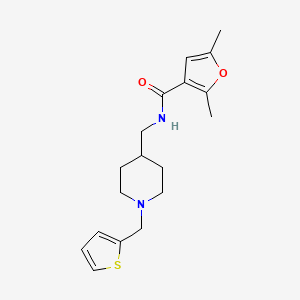
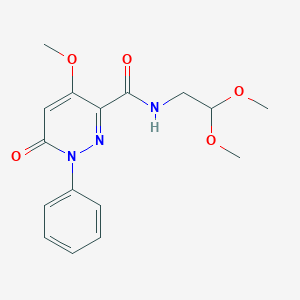
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581948.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)
![1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2581950.png)
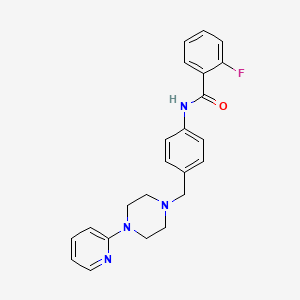
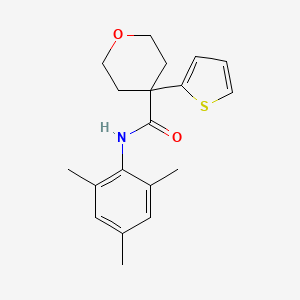
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)
